

# Application Notes and Protocols for Oral Dosing Studies of Avibactam Tomilopil

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avibactam is a potent, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor with a reversible mechanism of action, effective against a broad spectrum of serine  $\beta$ -lactamases, including Ambler class A, C, and some D enzymes.[1][2][3] Due to its poor oral bioavailability, the development of an oral formulation has necessitated the use of a prodrug.[4] **Avibactam tomilopil** (formerly ARX-1796) is an orally active prodrug of avibactam currently in clinical development in combination with the oral cephalosporin ceftibuten for the treatment of complicated urinary tract infections (cUTIs) caused by multidrug-resistant Gram-negative bacteria.[5][6][7] Preclinical studies have demonstrated high oral absorption of avibactam from its prodrug form in animal models, with reported levels of 80% in monkeys and 100% in dogs.[7]

These application notes provide a framework for the experimental design of preclinical oral dosing studies for **avibactam tomilopil**, focusing on pharmacokinetic, pharmacodynamic, and toxicology assessments. The protocols are intended to guide researchers in evaluating the efficacy and safety of this novel oral  $\beta$ -lactamase inhibitor combination.

# **Mechanism of Action and Signaling Pathway**

Avibactam's primary mechanism of action is the inhibition of bacterial  $\beta$ -lactamase enzymes, which are responsible for the hydrolysis and inactivation of  $\beta$ -lactam antibiotics. By forming a covalent, yet reversible, bond with the serine residue in the active site of these enzymes,



## Methodological & Application

Check Availability & Pricing

avibactam protects its partner β-lactam antibiotic from degradation, allowing it to exert its bactericidal activity by inhibiting cell wall synthesis.[2][3] Recent research combining transcriptomics and metabolomics on the effects of ceftazidime/avibactam on Klebsiella pneumoniae has revealed broader cellular impacts beyond direct enzyme inhibition. These include the disruption of peptidoglycan and lipopolysaccharide biosynthetic pathways and the inhibition of central carbon metabolism, such as the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle.[1]



## **Bacterial Cell** Inhibits Disrupts Inhibits Disrupts Central Carbon Metabolism β-Lactamase Peptidoglycan Biosynthesis LPS Biosynthesis Degrades Inhibited Enzyme Complex β-Lactam Antibiotic nhibits Penicillin-Binding Proteins (PBPs) Required for Cell Wall Synthesis Leads to Bacterial Cell Lysis

#### Avibactam Cellular Impact Pathway

Click to download full resolution via product page

Caption: Avibactam's impact on bacterial cellular pathways.



# Experimental Protocols Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of avibactam following oral administration of **avibactam tomilopil** in a relevant animal species.

Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) PK Study in Rodents (Rats or Mice)

- Animal Model: Healthy, male and female Sprague-Dawley rats (8-10 weeks old) or CD-1 mice (6-8 weeks old).
- Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 7 days prior to the study.
- Drug Formulation: Prepare a suspension or solution of **avibactam tomilopil** in a suitable vehicle (e.g., 0.5% methylcellulose).
- Dosing:
  - SAD Study: Administer single oral doses of avibactam tomilopil to different groups of animals at escalating dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
  - MAD Study: Administer avibactam tomilopil orally once or twice daily for 7 consecutive days at escalating dose levels.
- Blood Sampling: Collect sparse blood samples from each animal at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours for the SAD study; pre-dose and at selected time points after the last dose for the MAD study) via an appropriate route (e.g., tail vein, retro-orbital sinus).
- Plasma Analysis: Process blood samples to obtain plasma and store at -80°C until analysis.
   Quantify the concentration of avibactam in plasma using a validated LC-MS/MS method.



• Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (if an intravenous avibactam group is included).



Click to download full resolution via product page

Caption: Workflow for preclinical pharmacokinetic studies.

## Pharmacodynamic (PD) / Efficacy Studies

Objective: To evaluate the in vivo efficacy of orally administered **avibactam tomilopil** in combination with a partner  $\beta$ -lactam antibiotic in a relevant animal model of infection.

Protocol: Murine Model of Complicated Urinary Tract Infection (cUTI)



- Animal Model: Female C3H/HeN mice (6-8 weeks old).
- Infection Model:
  - Anesthetize mice and transurethrally catheterize the bladder.
  - Instill a known inoculum (e.g., 10<sup>7</sup> 10<sup>8</sup> CFU) of a β-lactamase-producing uropathogenic Escherichia coli (UPEC) strain.
- Treatment Groups:
  - Vehicle control (oral)
  - Avibactam tomilopil alone (oral, multiple dose levels)
  - Partner β-lactam (e.g., ceftibuten) alone (oral)
  - Avibactam tomilopil in combination with the partner β-lactam (oral, various dose combinations)
- Dosing: Initiate treatment at a specified time post-infection (e.g., 24 hours) and continue for a defined duration (e.g., 3-5 days) with a specific frequency (e.g., once or twice daily).
- Efficacy Endpoint: At the end of the treatment period, euthanize the mice, aseptically remove the bladder and kidneys, homogenize the tissues, and perform quantitative bacterial culture to determine the bacterial load (CFU/g of tissue).
- Data Analysis: Compare the bacterial loads between the treatment groups and the vehicle control group. Determine the dose-response relationship and the optimal dose of the combination required to achieve a significant reduction in bacterial burden (e.g., ≥ 2-log10 CFU reduction).

## **Toxicology Studies**

Objective: To assess the safety and tolerability of orally administered avibactam tomilopil.

Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rodents



- Animal Model: Sprague-Dawley rats (one rodent species) and Beagle dogs (one non-rodent species), as per regulatory guidelines.
- Treatment Groups: Administer avibactam tomilopil orally once daily for 14 days at three
  dose levels (low, medium, and high) and a vehicle control. The high dose should be a
  multiple of the anticipated efficacious dose.
- Parameters Monitored:
  - Clinical Observations: Daily observation for any signs of toxicity, changes in behavior, and mortality.
  - Body Weight and Food Consumption: Measured weekly.
  - Hematology and Clinical Chemistry: Blood samples collected at baseline and at the end of the study for analysis of key parameters.
  - Urinalysis: Conducted at the end of the study.
  - Gross Pathology and Histopathology: At the end of the study, perform a full necropsy and collect major organs and tissues for histopathological examination.
- Data Analysis: Analyze all data for dose-dependent changes and determine the No-Observed-Adverse-Effect Level (NOAEL).

#### **Data Presentation**

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different dose groups and treatment arms.

Table 1: Summary of Pharmacokinetic Parameters of Avibactam Following Oral Administration of **Avibactam Tomilopil** (SAD Study)



| Dose Group<br>(mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t)<br>(ng*hr/mL) | t½ (hr) |
|-----------------------|--------------|-----------|-------------------------|---------|
| 10                    |              |           |                         |         |
| 30                    | _            |           |                         |         |
| 100                   | _            |           |                         |         |

Table 2: Efficacy of Oral **Avibactam Tomilopil** in Combination with Ceftibuten in a Murine cUTI Model

| Treatment Group     | Dose (mg/kg, oral) | Mean Bacterial<br>Load (log10 CFU/g<br>bladder) ± SD | Mean Bacterial<br>Load (log10 CFU/g<br>kidney) ± SD |
|---------------------|--------------------|------------------------------------------------------|-----------------------------------------------------|
| Vehicle Control     | -                  |                                                      |                                                     |
| Avibactam Tomilopil | 30                 | _                                                    |                                                     |
| Ceftibuten          | 50                 | _                                                    |                                                     |
| Combination         | 30 + 50            | _                                                    |                                                     |

Table 3: Summary of Key Findings from a 14-Day Repeated-Dose Oral Toxicology Study

| Dose Group<br>(mg/kg/day) | Notable<br>Clinical Signs | Key Changes<br>in<br>Hematology/Cl<br>inical<br>Chemistry | Main<br>Histopathologi<br>cal Findings | NOAEL<br>(mg/kg/day) |
|---------------------------|---------------------------|-----------------------------------------------------------|----------------------------------------|----------------------|
| Control                   | None                      | None                                                      | None                                   | -                    |
| Low                       |                           |                                                           |                                        |                      |
| Medium                    | _                         |                                                           |                                        |                      |
| High                      | _                         |                                                           |                                        |                      |



#### Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of orally administered **avibactam tomilopil**. These studies are critical for establishing the pharmacokinetic profile, demonstrating in vivo efficacy, and assessing the safety of this novel  $\beta$ -lactamase inhibitor prodrug. The data generated will be instrumental in guiding the clinical development and potential approval of an effective oral treatment option for infections caused by multidrug-resistant Gram-negative bacteria.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 2. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 µg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Dosing Studies of Avibactam Tomilopil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217973#experimental-design-for-avibactam-tomilopil-oral-dosing-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com